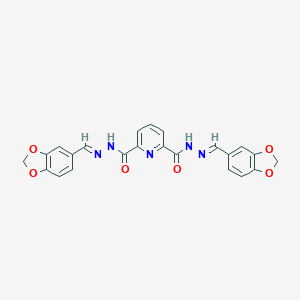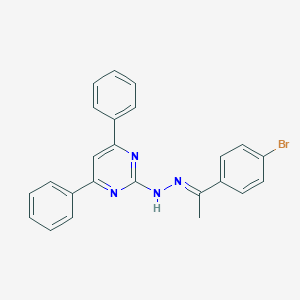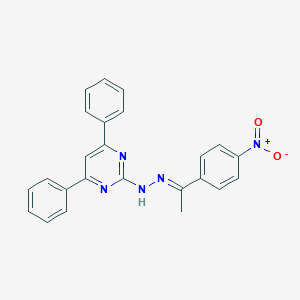
N'~2~,N'~6~-bis(1,3-benzodioxol-5-ylmethylene)-2,6-pyridinedicarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'~2~,N'~6~-bis(1,3-benzodioxol-5-ylmethylene)-2,6-pyridinedicarbohydrazide, commonly referred to as BDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDP is a heterocyclic compound that contains two benzodioxole rings and a pyridine ring. The compound has a molecular formula of C~24~H~18~N~4~O~6~ and a molecular weight of 478.42 g/mol.
Mécanisme D'action
The mechanism of action of BDP is not fully understood. However, studies have shown that BDP can inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. BDP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BDP has been shown to have various biochemical and physiological effects. BDP has been shown to inhibit the proliferation of cancer cells and induce apoptosis. BDP has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the degradation of acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. BDP has also been shown to have antimicrobial activity against various bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BDP is its ease of synthesis. BDP can be synthesized through a simple and efficient method, which makes it readily available for research purposes. Another advantage of BDP is its broad range of potential applications. BDP has been shown to have anticancer, antiviral, and antimicrobial activities, as well as potential therapeutic applications for neurodegenerative diseases. However, one of the limitations of BDP is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research of BDP. One potential direction is the development of BDP as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another potential direction is the development of BDP as an antimicrobial agent for the treatment of bacterial and viral infections. Additionally, further research is needed to fully understand the mechanism of action of BDP and its potential applications in various fields.
Méthodes De Synthèse
BDP can be synthesized through a simple and efficient method. The synthesis of BDP involves the reaction of 2,6-pyridinedicarboxylic acid with 1,3-benzodioxole-5-carbaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the resulting product is BDP. The purity of the product can be increased through recrystallization.
Applications De Recherche Scientifique
BDP has been studied extensively for its potential applications in various fields. One of the major applications of BDP is in the field of medicinal chemistry. BDP has been shown to exhibit anticancer, antiviral, and antimicrobial activities. BDP has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
Formule moléculaire |
C23H17N5O6 |
|---|---|
Poids moléculaire |
459.4 g/mol |
Nom IUPAC |
2-N,6-N-bis[(E)-1,3-benzodioxol-5-ylmethylideneamino]pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C23H17N5O6/c29-22(27-24-10-14-4-6-18-20(8-14)33-12-31-18)16-2-1-3-17(26-16)23(30)28-25-11-15-5-7-19-21(9-15)34-13-32-19/h1-11H,12-13H2,(H,27,29)(H,28,30)/b24-10+,25-11+ |
Clé InChI |
ROKIARIAWUNMLZ-JTZQCBLNSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=NC(=CC=C3)C(=O)N/N=C/C4=CC5=C(C=C4)OCO5 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=NC(=CC=C3)C(=O)NN=CC4=CC5=C(C=C4)OCO5 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=NC(=CC=C3)C(=O)NN=CC4=CC5=C(C=C4)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[2-methyl-4-[3-methyl-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]phenyl]anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274214.png)
![(6Z)-6-[[2-methyl-4-[3-methyl-4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274215.png)

![ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274223.png)
![N-[3-Methylsulfanyl-1-(1-phenyl-ethylidene-hydrazinocarbonyl)-propyl]-benzamide](/img/structure/B274225.png)
![ethyl 1,3-diethyl-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B274230.png)
![1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone](/img/structure/B274231.png)

![3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274234.png)


![Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)

